1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol
Overview
Description
1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is a fluorinated organic compound with the molecular formula C6H8F6O2. It is characterized by the presence of two hydroxyl groups and multiple fluorine atoms, which impart unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol can be synthesized through several methods. One common approach involves the reaction of trifluoroacetaldehyde with a suitable diol precursor under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is utilized in several scientific research fields, including:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and stability. These interactions play a crucial role in its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A fluorinated alcohol with similar reactivity but different structural properties.
1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-methylpentanoate: Another fluorinated compound with distinct functional groups and applications.
Uniqueness
1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is unique due to its combination of multiple fluorine atoms and hydroxyl groups, which impart specific chemical properties such as high reactivity and stability. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O2/c1-3(13)2-4(14,5(7,8)9)6(10,11)12/h3,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJCOMPEAMJMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956328 | |
Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34844-48-9 | |
Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)-2,4-pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34844-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Pentanediol, 1,1,1-trifluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034844489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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